

Application Notes and Protocols for Birelentinib (DZD8586) in In Vivo Animal Models

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Compound of Interest

Compound Name: *Birelentinib*

Cat. No.: *B15580092*

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Introduction

Birelentinib (DZD8586) is a novel, orally bioavailable, non-covalent dual inhibitor of Lyn tyrosine kinase (LYN) and Bruton's tyrosine kinase (BTK).[1] By targeting both BTK-dependent and -independent B-cell receptor (BCR) signaling pathways, **Birelentinib** presents a promising therapeutic strategy for various B-cell non-Hodgkin lymphomas (B-NHLs), including those with acquired resistance to other BTK inhibitors.[1][2][3] A key feature of **Birelentinib** is its excellent penetration of the blood-brain barrier (BBB), making it a potential treatment for central nervous system (CNS) lymphoma.[1]

These application notes provide a comprehensive overview of the recommended dosages and detailed protocols for the use of **Birelentinib** in preclinical in vivo animal models of B-NHL, based on available preclinical data.

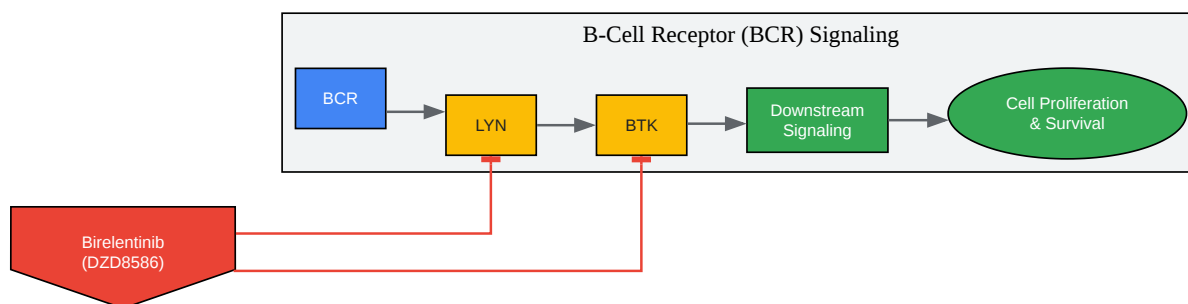
Mechanism of Action: Dual LYN/BTK Inhibition

Birelentinib's unique mechanism of action involves the simultaneous inhibition of two key kinases in the BCR signaling pathway:

- Bruton's Tyrosine Kinase (BTK): A critical enzyme for B-cell proliferation, differentiation, and survival.

- Lyn Tyrosine Kinase (LYN): A Src family kinase that acts upstream of BTK and can mediate BTK-independent BCR signaling, a known mechanism of resistance to BTK-only inhibitors.

By inhibiting both LYN and BTK, **Birelentinib** effectively blocks downstream signaling, leading to potent anti-proliferative effects and induction of cell death in various B-NHL cell lines.[1]



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Figure 1: Simplified signaling pathway of **Birelentinib**'s dual inhibition of LYN and BTK.

Recommended In Vivo Dosage and Efficacy

Preclinical studies in animal models of B-NHL have demonstrated dose-dependent anti-tumor efficacy of **Birelentinib**.

Animal Model	Tumor Model	Dosing Regimen	Key Efficacy Findings	Reference
Mouse	Subcutaneous B-NHL Xenograft	Oral administration, \geq 50 mg/kg	Dose-dependent tumor growth inhibition and tumor regression.	[1]
Mouse	CNS Lymphoma Model	Oral administration, \geq 50 mg/kg	Profound tumor growth inhibition and tumor regression.	[1]

Note: The specific B-NHL cell lines used to establish these xenograft models are not publicly available at this time. Researchers should select cell lines relevant to their specific research questions.

Pharmacokinetic Profile in Animal Models

Birelentinib exhibits excellent BBB penetration, a critical characteristic for treating CNS lymphomas.

Species	Parameter	Value	Significance	Reference
Rat	K _{puu} ,CSF	1.2	Indicates a high unbound concentration of the drug in the cerebrospinal fluid relative to plasma.	[1]
Monkey	K _{puu} ,CSF	1.3	Confirms excellent BBB penetration in a non-rodent species.	[1]

K_{puu,CSF}: Unbound brain-to-plasma concentration ratio.

Experimental Protocols

The following are detailed protocols for establishing and utilizing subcutaneous and CNS lymphoma xenograft models to evaluate the efficacy of **Birelentinib**.

Protocol 1: Subcutaneous B-NHL Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **Birelentinib** in a subcutaneous B-NHL mouse model.

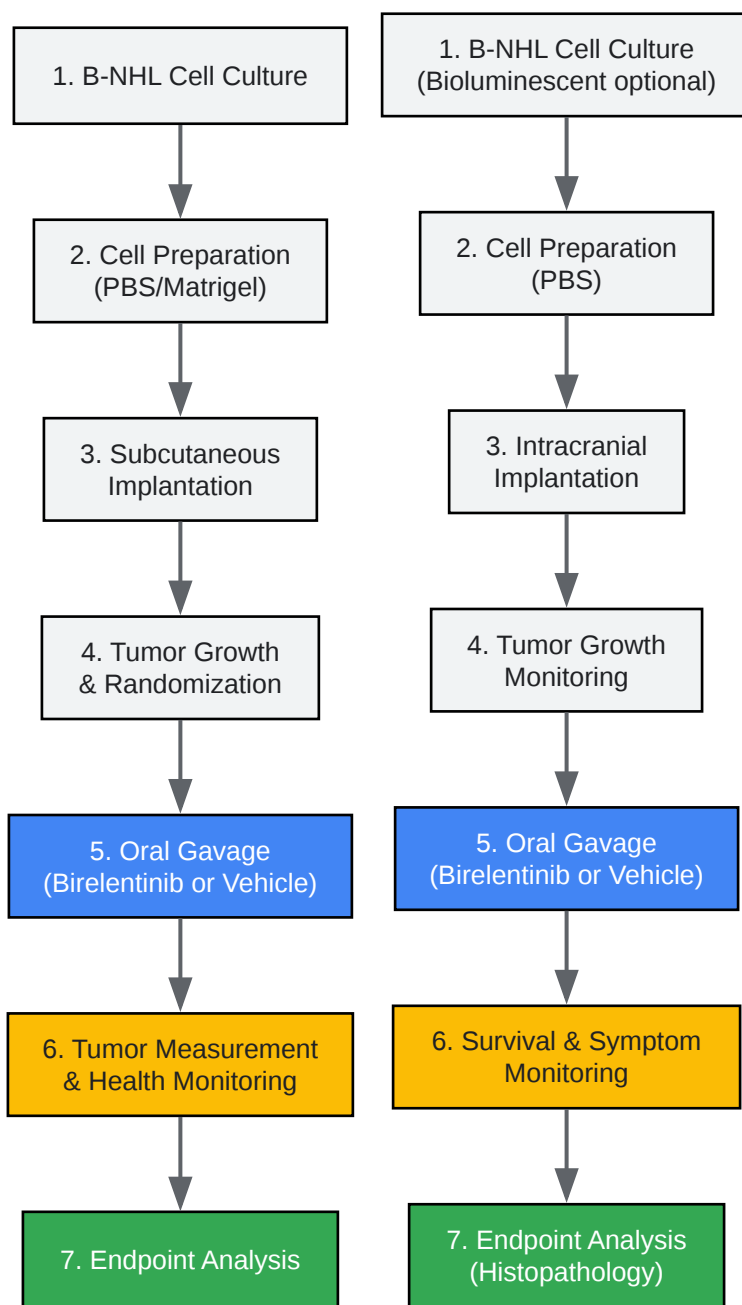
Materials:

- **Birelentinib** (DZD8586)
- Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
- Immunocompromised mice (e.g., NOD/SCID or similar strain)
- Selected human B-NHL cell line
- Cell culture medium and supplements
- Matrigel (or similar basement membrane matrix)
- Sterile syringes and gavage needles
- Calipers for tumor measurement

Procedure:

- Cell Culture: Culture the chosen B-NHL cell line according to standard protocols.
- Cell Preparation for Implantation:
 - Harvest cells during the logarithmic growth phase.
 - Wash the cells with sterile phosphate-buffered saline (PBS).

- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1×10^7 cells/100 μ L. Keep the cell suspension on ice.
- Tumor Implantation:
 - Anesthetize the mice.
 - Subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice for tumor growth.
 - Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- **Birelentinib** Administration:
 - Prepare a fresh formulation of **Birelentinib** in the vehicle at the desired concentrations (e.g., 25 mg/kg, 50 mg/kg, and 100 mg/kg).
 - Administer **Birelentinib** or vehicle to the respective groups via oral gavage once daily.
- Efficacy Assessment:
 - Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified endpoint.
 - Monitor animal body weight and overall health throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).



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References

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